1-(2,5-dimethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine
Description
1-(2,5-Dimethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine is a heterocyclic compound featuring a triazolo[4,3-a]pyrazine core substituted with a methyl group at position 3 and a piperazine ring at position 6. This compound is cataloged as a medicinal intermediate, suggesting applications in drug discovery, particularly for central nervous system (CNS) targets due to structural similarities to trazodone derivatives (e.g., 5-HT receptor ligands) .
Propriétés
IUPAC Name |
8-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6/c1-13-4-5-14(2)16(12-13)22-8-10-23(11-9-22)17-18-21-20-15(3)24(18)7-6-19-17/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVLLSVZNCGEGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC=CN4C3=NN=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-dimethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine typically involves multiple steps, starting with the preparation of the triazolo[4,3-a]pyrazine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. The piperazine ring is then introduced through nucleophilic substitution reactions. The dimethylphenyl group is usually added via Friedel-Crafts alkylation or similar methods.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. The process may also involve purification steps such as recrystallization, chromatography, and distillation to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,5-dimethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below highlights structural differences between the target compound and analogs, emphasizing substituent-driven pharmacological and physicochemical properties:
Key Observations:
- Triazolo-pyrazine vs. Triazolo-pyridine: The target compound’s triazolo-pyrazine core differs from trazodone’s triazolo-pyridine system.
- Substituent Position: The 8-position substituent significantly impacts functionality. For example, the target’s piperazine group enables hydrogen bonding, whereas 8-(2-fluoro-4-nitrophenoxy) in introduces electron-withdrawing groups, favoring electrophilic interactions .
Pharmacological Activity
- 5-HT Receptor Affinity : Trazodone’s antagonism at 5-HT2A and α1-adrenergic receptors is well-documented . The target compound’s piperazine-triazolo-pyrazine scaffold may exhibit similar 5-HT receptor modulation, though substituent differences (e.g., 2,5-dimethylphenyl) could shift selectivity toward 5-HT1A or other subtypes .
- Antihypertensive Potential: Triazolo-pyrimidine derivatives () demonstrate antihypertensive activity via thiadiazole and oxadiazole moieties. The target’s lack of these groups may limit such effects but highlight its CNS-focused design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
